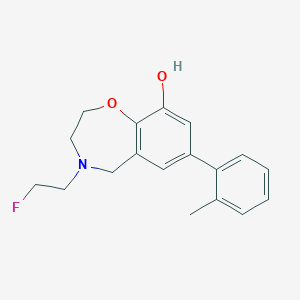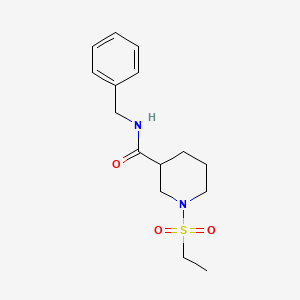![molecular formula C22H25ClF6N2O B5367080 N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide is a synthetic compound that features a unique adamantyl group, trifluoromethyl groups, and a chlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide typically involves multiple steps. One common approach includes:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane derivatives. This step often requires the use of strong acids or bases to facilitate the formation of the adamantyl cation.
Introduction of the Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Coupling with Chlorobenzamide: The final step involves coupling the intermediate with 3-chlorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted adamantyl derivatives.
科学的研究の応用
N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The trifluoromethyl groups can increase the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorobenzamide moiety may interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide
- N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide
Uniqueness
N-[1-([2-(1-Adamantyl)ethyl]amino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both adamantyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF6N2O/c23-17-3-1-2-16(9-17)18(32)31-20(21(24,25)26,22(27,28)29)30-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h1-3,9,13-15,30H,4-8,10-12H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAZPQKDVMCPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B5367013.png)
![ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5367015.png)
![N-(1H-imidazol-2-ylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5367018.png)
![N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5367023.png)
![4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one](/img/structure/B5367042.png)

![17-thia-2,9-diazatetracyclo[9.6.0.03,9.012,16]heptadeca-1(11),2,12(16)-trien-10-one](/img/structure/B5367050.png)

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)


![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5367102.png)

